molecular formula C7H11NOS B3215186 2-(Tert-butyl)-5-hydroxythiazole CAS No. 1159816-38-2

2-(Tert-butyl)-5-hydroxythiazole

Cat. No.: B3215186
CAS No.: 1159816-38-2
M. Wt: 157.24
InChI Key: XIAJPUIZJHZYRX-UHFFFAOYSA-N
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Description

2-(Tert-butyl)-5-hydroxythiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The tert-butyl group attached to the second carbon and the hydroxyl group attached to the fifth carbon make this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butyl)-5-hydroxythiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with a thioamide in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize catalysts to accelerate the reaction and reduce the formation of by-products. The use of microreactor systems has been explored to achieve precise control over reaction parameters, leading to higher yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-5-hydroxythiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-(Tert-butyl)-5-thiazolecarboxaldehyde, while reduction can produce 2-(Tert-butyl)thiazole .

Scientific Research Applications

2-(Tert-butyl)-5-hydroxythiazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex thiazole derivatives used in various chemical reactions and studies.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving thiazole derivatives.

    Medicine: Research has explored its potential as a therapeutic agent due to its unique structural properties and biological activity.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Tert-butyl)-5-hydroxythiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butyl)-5-hydroxythiazole is unique due to its thiazole ring structure, which imparts distinct chemical and biological properties compared to other compounds with similar functional groups.

Properties

IUPAC Name

2-tert-butyl-1,3-thiazol-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c1-7(2,3)6-8-4-5(9)10-6/h4,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAJPUIZJHZYRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(S1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 2
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 3
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 4
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 5
2-(Tert-butyl)-5-hydroxythiazole
Reactant of Route 6
2-(Tert-butyl)-5-hydroxythiazole

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